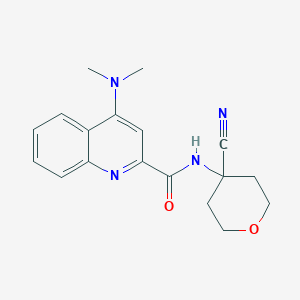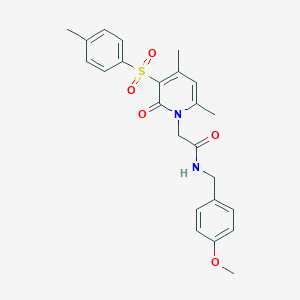
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H17N3O4 and its molecular weight is 411.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Intermediates
Studies on similar compounds highlight advanced synthesis techniques and the potential use of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate as an intermediate in organic synthesis. For instance, the work by Pomeisl et al. (2006) on the synthesis of furanone derivatives from benzoin ethers and the efficient Z–E isomerization of fluoroalkenoate precursors suggests a methodology that could be applicable for creating compounds with similar furan and quinazoline components (Pomeisl et al., 2006).
Pharmaceutical Research
Compounds within the quinazoline family, similar to the core structure of the discussed molecule, have been explored for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines showing potential as antimicrobial agents, suggesting that related compounds could be explored for similar bioactivities (Desai et al., 2007).
Material Science
In material science, the unique electronic and structural properties of such compounds can be of interest. For example, El-Azab et al. (2016) conducted a detailed study on a related quinazoline derivative, analyzing its molecular structure, electrostatic potential, and nonlinear optical properties. This suggests potential research avenues for this compound in developing materials with specific electronic or optical properties (El-Azab et al., 2016).
Chemical Reactivity and Mechanistic Studies
The reactivity of compounds featuring similar functional groups can be insightful for understanding possible chemical transformations. The study by Sobenina et al. (2011) on the conversion of tetrahydroindole to furan-2-one derivatives through a sequence of reactions highlights the complexity and potential of such molecular frameworks for synthetic applications (Sobenina et al., 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate involves the condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde, followed by the reaction of the resulting product with ethyl 4-bromobenzoate. The final step involves the reduction of the resulting product to obtain the desired compound.", "Starting Materials": [ "2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde", "furan-2-carbaldehyde", "ethyl 4-bromobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium methoxide to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to obtain the desired product.", "Step 3: Reduction of the desired product using a reducing agent such as sodium borohydride to obtain (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate." ] } | |
CAS RN |
622356-63-2 |
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.417 |
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+ |
InChI Key |
LONBQEMZRLVUJK-GHRIWEEISA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)
![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)


![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
